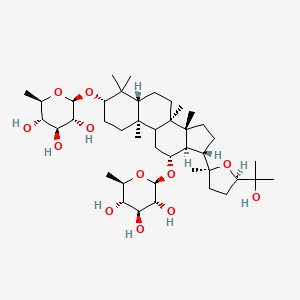
Cyclocarioside B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclocarioside B is a triterpenoid saponin compound isolated from the leaves of Cyclocarya paliurus, a deciduous tree native to subtropical regions of China. This compound has garnered attention due to its potential health benefits, including hypoglycemic and hypolipidemic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclocarioside B involves the extraction of triterpenoid saponins from the leaves of Cyclocarya paliurus. The process typically includes:
Extraction: Leaves are dried and powdered, followed by extraction using solvents such as methanol or ethanol.
Purification: The extract is subjected to chromatographic techniques, including column chromatography and high-performance liquid chromatography, to isolate this compound
Industrial Production Methods
Industrial production of this compound focuses on optimizing the extraction and purification processes to ensure high yield and purity. Techniques such as supercritical fluid extraction and advanced chromatographic methods are employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
Cyclocarioside B undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which may exhibit different biological activities .
Scientific Research Applications
Chemistry: Used as a model compound for studying triterpenoid saponin chemistry and developing new synthetic methodologies.
Biology: Investigated for its role in modulating biological pathways and its potential as a bioactive compound in various biological assays.
Medicine: Explored for its hypoglycemic and hypolipidemic effects, making it a potential candidate for the treatment of diabetes and hyperlipidemia.
Industry: Utilized in the development of nutraceuticals and functional foods due to its health-promoting properties
Mechanism of Action
Cyclocarioside B exerts its effects through multiple molecular targets and pathways:
Hypoglycemic Effect: It promotes glucose uptake in the absence of insulin by modulating the insulin receptor substrate 1 pathway.
Hypolipidemic Effect: It reduces lipid levels by inhibiting key enzymes involved in lipid metabolism.
Anti-inflammatory Effect: It ameliorates inflammation by inhibiting pro-inflammatory cytokines and signaling pathways
Comparison with Similar Compounds
Cyclocarioside B is unique among triterpenoid saponins due to its specific structure and biological activities. Similar compounds include:
Cyclocarioside A: Another triterpenoid saponin from Cyclocarya paliurus with similar hypoglycemic effects.
Cyclocaric Acid B: A related compound with distinct biological activities.
Arjunolic Acid: A triterpenoid with antioxidant and anti-inflammatory properties
This compound stands out due to its potent hypoglycemic and hypolipidemic effects, making it a promising candidate for further research and development .
Properties
Molecular Formula |
C42H72O12 |
|---|---|
Molecular Weight |
769.0 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[[(3S,5R,8R,10R,12R,13R,14R,17S)-17-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-12-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C42H72O12/c1-20-29(43)31(45)33(47)35(50-20)52-23-19-25-39(7)15-13-26(53-36-34(48)32(46)30(44)21(2)51-36)37(3,4)24(39)12-17-40(25,8)41(9)16-11-22(28(23)41)42(10)18-14-27(54-42)38(5,6)49/h20-36,43-49H,11-19H2,1-10H3/t20-,21-,22+,23-,24+,25?,26+,27-,28+,29-,30-,31+,32+,33-,34-,35+,36+,39+,40-,41-,42+/m1/s1 |
InChI Key |
ZVLOGFWPCWANJM-LUBJNMKGSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@H](C2(C)C)CC[C@@]4(C3C[C@H]([C@H]5[C@]4(CC[C@@H]5[C@@]6(CC[C@@H](O6)C(C)(C)O)C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C)O)O)O)C)C)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2(C)C)CCC4(C3CC(C5C4(CCC5C6(CCC(O6)C(C)(C)O)C)C)OC7C(C(C(C(O7)C)O)O)O)C)C)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















